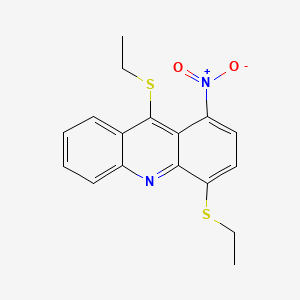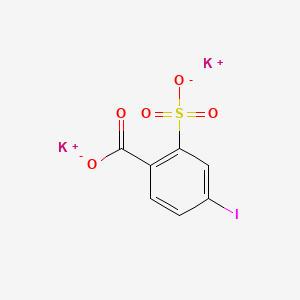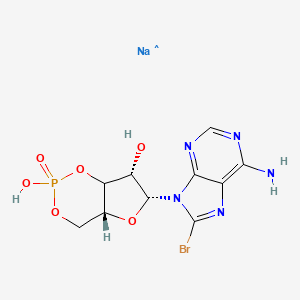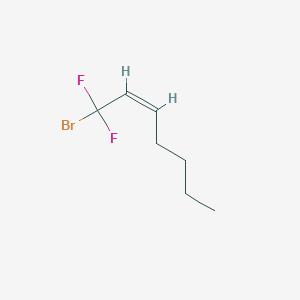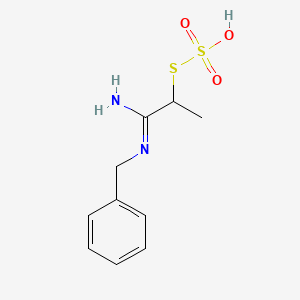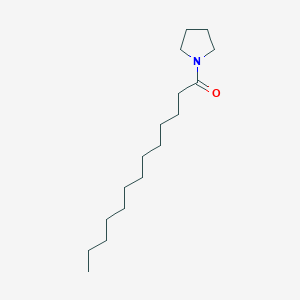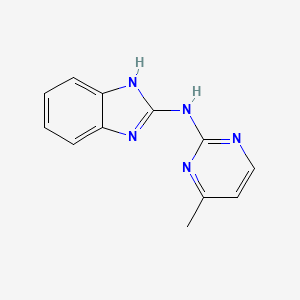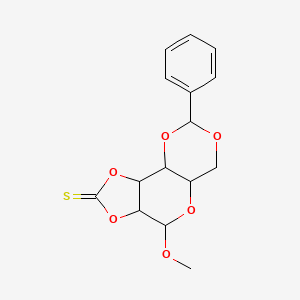
3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid is an organic compound that features both nitro and sulfinyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-methylbenzoic acid followed by sulfoxidation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and oxidizing agents such as hydrogen peroxide for sulfoxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and sulfoxidation processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are typical.
Substitution: Electrophilic aromatic substitution often uses reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid exerts its effects is largely dependent on its functional groups. The nitro groups can participate in redox reactions, while the sulfinyl group can interact with various biological molecules. These interactions can modulate biochemical pathways, making the compound useful in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-4-nitrobenzoic acid
- 4-Nitro-m-toluic acid
- 3-Nitro-p-toluic acid
Uniqueness
3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid is unique due to the presence of both nitro and sulfinyl groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and biological interactions.
Propiedades
Número CAS |
110046-49-6 |
|---|---|
Fórmula molecular |
C14H10N2O7S |
Peso molecular |
350.31 g/mol |
Nombre IUPAC |
3-nitro-4-[(4-nitrophenyl)sulfinylmethyl]benzoic acid |
InChI |
InChI=1S/C14H10N2O7S/c17-14(18)9-1-2-10(13(7-9)16(21)22)8-24(23)12-5-3-11(4-6-12)15(19)20/h1-7H,8H2,(H,17,18) |
Clave InChI |
FZJVADOXZSFHFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


